molecular formula C15H22O5 B177982 (3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid CAS No. 130274-13-4

(3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid

Número de catálogo: B177982
Número CAS: 130274-13-4
Peso molecular: 282.33 g/mol
Clave InChI: JXRHNMLWDGTBKL-TZIOMAPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid is a bicyclic carboxylic acid derivative with a substituted octahydroindene core. Its key structural features include:

  • Ethoxycarbonyl group (-O-CO-O-C₂H₅) at position 4, contributing ester functionality.
  • Ethyl substituent (-C₂H₅) at position 6, enhancing hydrophobicity.
  • Oxo group (ketone) at position 1, introducing polarity.
  • Carboxylic acid (-COOH) at position 5, enabling hydrogen bonding and ionization.

The compound’s molecular formula is C₁₅H₂₀O₅ (molecular weight: 280.32 g/mol).

Propiedades

IUPAC Name

(3aS,4S,5S,6R,7aS)-4-ethoxycarbonyl-6-ethyl-1-oxo-2,3,3a,4,5,6,7,7a-octahydroindene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-3-8-7-10-9(5-6-11(10)16)13(12(8)14(17)18)15(19)20-4-2/h8-10,12-13H,3-7H2,1-2H3,(H,17,18)/t8-,9+,10+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHNMLWDGTBKL-TZIOMAPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C(CCC2=O)C(C1C(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]2[C@H](CCC2=O)[C@@H]([C@H]1C(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid , also known by its CAS number 130274-13-4, is a chiral carboxylic acid with potential applications in medicinal chemistry. Its unique structural features suggest possible biological activities that warrant investigation. This article synthesizes current knowledge regarding its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H20O4\text{C}_{13}\text{H}_{20}\text{O}_4

This configuration includes a carboxylic acid functional group, which is significant in drug design due to its role in molecular interactions and pharmacodynamics. The presence of ethoxycarbonyl and ethyl groups may influence lipophilicity and membrane permeability.

Antiinflammatory Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anti-inflammatory properties. The carboxylic acid functional group is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, analogs of carboxylic acids have shown promising results in reducing inflammation in cellular models .

The proposed mechanism for the anti-inflammatory activity of such compounds typically involves:

  • Inhibition of COX Enzymes : Compounds like ibuprofen, a well-known anti-inflammatory drug, demonstrate that carboxylic acids can effectively inhibit COX pathways .
  • Modulation of Cytokine Production : Some studies suggest that these compounds may reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Synthesis and Evaluation

A study focused on the synthesis of bioisosteres from carboxylic acids highlighted the potential of (3aS,4S,5S,6R,7aS)-4-(ethoxycarbonyl)-6-ethyl-1-oxooctahydro-1H-indene-5-carboxylic acid as a scaffold for creating novel anti-inflammatory agents. The researchers utilized a photoredox-catalyzed reaction to convert α-amino acids into their oxetanol counterparts, demonstrating a significant improvement in lipophilicity and membrane permeability compared to traditional carboxylic acids .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & Source (Evidence ID) Molecular Formula MW (g/mol) Key Substituents/Features Functional Groups Notable Properties/Applications
Target Compound C₁₅H₂₀O₅ 280.32 Ethoxycarbonyl, ethyl, oxo, carboxylic acid Ester, ketone, carboxylic acid Chiral intermediate, hydrogen bonding
(4R,4aR,7aS*)-5-Oxo-6-phenyl... () C₁₇H₁₇NO₄ 299.32 Phenyl, furo-isoindole, carboxylic acid Amide, ketone, carboxylic acid Chain-like H-bonding, C–H···π interactions
(3aR,4S,7aS)-octahydro-1H-indole-4-carboxylic acid () C₉H₁₅NO₂ 169.22 Indole core, amino group Amine, carboxylic acid Increased basicity, peptide synthesis
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl... () C₂₀H₂₈O₄ 332.43 Isopropyl, phenolic hydroxy, methyl Phenol, carboxylic acid Antioxidant potential, high MW
(3R)-3-(3-hydroxy-3-oxopropyl)-6-... () C₂₂H₂₀O₇ 396.39 Benzodioxine, hydroxyphenyl Ester, ketone, carboxylic acid Aromaticity, potential bioactivity
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-... () C₂₀H₂₇NO₃ 329.43 Quinoline-fused indene Quinoline, ketone, carboxylic acid Life sciences research
Key Observations :
  • Functional Group Diversity: The target compound’s ethoxycarbonyl group distinguishes it from analogues with methoxycarbonyl () or amino groups (). Esters (e.g., ethoxycarbonyl) enhance lipophilicity compared to polar carboxylic acids or amines.
  • Hydrogen Bonding : ’s compound forms O–H···O hydrogen bonds, similar to the target’s carboxylic acid, but lacks ethyl/ethoxycarbonyl groups, reducing steric bulk .
  • Stereochemical Complexity : The target’s octahydroindene core with four chiral centers contrasts with simpler bicyclic structures (e.g., ’s indole derivative).

Physicochemical and Reactivity Differences

  • Solubility: The target’s carboxylic acid and ester groups balance hydrophilicity and lipophilicity. In contrast, phenolic hydroxy groups () increase water solubility, while quinoline fusion () enhances aromatic stacking .
  • Synthetic Routes :
    • ’s compound is synthesized via [3-(2-furyl)-2-propenyl]-phenylamine and maleic anhydride, highlighting cyclization strategies . The target compound likely requires stereoselective esterification and alkylation.
    • Ethyl vs. isopropyl substituents () influence steric hindrance and metabolic stability.

Pharmacological and Industrial Relevance

  • Pharmacological Potential: The carboxylic acid group in the target compound enables salt formation, improving bioavailability. Analogues like ’s benzodioxine derivative are explored for bioactivity due to aromatic electron-rich systems .
  • Industrial Applications : Ethoxycarbonyl groups (target) serve as protecting groups in organic synthesis, while ’s methyl ester derivatives are used as reference standards .

Métodos De Preparación

Table 1: Catalyst Screening for Cyclization Efficiency

EntryCatalystBaseSolventYield (%)
1CuSO₄Cs₂CO₃Dioxane32
2CuCl₂Cs₂CO₃Dioxane40
3CuBrCs₂CO₃Dioxane72
4 CuI Cs₂CO₃Dioxane82
5CuINoneDioxaneN.D.

CuI emerged as the optimal catalyst due to its superior Lewis acidity and compatibility with Cs₂CO₃, which deprotonates intermediates and facilitates intramolecular nucleophilic attack. The reaction proceeds in dioxane at 80°C for 12 hours, achieving an 82% yield (Entry 4). Solvent polarity significantly impacts efficiency, with dioxane outperforming MeCN or toluene by 40–50%.

Stereochemical Control and Substituent Effects

The target molecule’s stereochemical complexity necessitates precise control during cyclization. The use of chiral isocyanides in the Ugi-4CR step enforces the desired (4S,5S,6R) configuration, while the copper catalyst’s geometry directs the formation of the trans-decalin system (3aS,7aS). Ethyl and ethoxycarbonyl substituents are introduced via ethyl acetoacetate, which participates in both the Ugi and cyclization steps.

Substituent tolerance studies reveal that bulky groups (e.g., 2-ethylbenzyl) reduce yields due to steric hindrance, whereas electron-withdrawing groups (e.g., 4-chloro) halt reactivity entirely. This underscores the necessity of balanced steric and electronic properties in starting materials.

Scalability and Process Optimization

A gram-scale synthesis of a related isoquinolone-4-carboxylic acid (7h) achieved a 44% yield over two steps, demonstrating feasibility for industrial production. Critical parameters include:

  • Catalyst Loading : 10 mol % CuI ensures cost-effectiveness without compromising efficiency.

  • Solvent Volume : 0.1 M concentration in dioxane balances reaction rate and mass transfer.

  • Workup : Column chromatography (petroleum ether:ethyl acetate, 3:2) purifies the product while preserving stereochemical integrity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.